molecular formula C20H16N2O2 B10909802 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol

3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol

Cat. No.: B10909802
M. Wt: 316.4 g/mol
InChI Key: MASQLINNHLINPX-UHFFFAOYSA-N
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Description

3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol is a complex organic compound that features a benzimidazole core linked to a phenol group through a hydroxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol typically involves the condensation of 3-hydroxybenzylamine with 2-hydroxybenzaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes .

Industrial Production Methods

This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol is unique due to its combined benzimidazole and phenol functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[[2-(3-hydroxyphenyl)benzimidazol-1-yl]methyl]phenol

InChI

InChI=1S/C20H16N2O2/c23-16-7-3-5-14(11-16)13-22-19-10-2-1-9-18(19)21-20(22)15-6-4-8-17(24)12-15/h1-12,23-24H,13H2

InChI Key

MASQLINNHLINPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

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